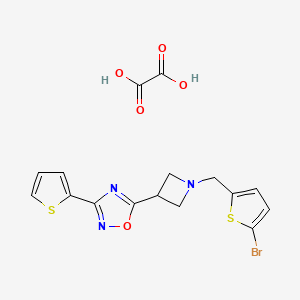

5-(1-((5-Bromothiophen-2-yl)methyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate

Descripción

This compound features a 1,2,4-oxadiazole core substituted with a thiophen-2-yl group and an azetidine ring bearing a 5-bromothiophen-2-ylmethyl moiety. The oxalate counterion enhances solubility, a common strategy in pharmaceutical chemistry to improve bioavailability.

Propiedades

IUPAC Name |

5-[1-[(5-bromothiophen-2-yl)methyl]azetidin-3-yl]-3-thiophen-2-yl-1,2,4-oxadiazole;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrN3OS2.C2H2O4/c15-12-4-3-10(21-12)8-18-6-9(7-18)14-16-13(17-19-14)11-2-1-5-20-11;3-1(4)2(5)6/h1-5,9H,6-8H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBPQTJIVJIJMQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=C(S2)Br)C3=NC(=NO3)C4=CC=CS4.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrN3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 5-(1-((5-Bromothiophen-2-yl)methyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in antiviral and anticancer therapies, as well as its antimicrobial properties.

Chemical Structure

The compound features a complex structure that includes:

- A 1,2,4-oxadiazole core

- Two thiophene rings

- An azetidine moiety with a bromothiophene substitution

This unique arrangement contributes to its biological properties.

Antiviral Activity

Research indicates that oxadiazole derivatives exhibit significant antiviral activity. For instance, compounds similar to the one have been identified as non-nucleoside inhibitors of dengue virus polymerase. In particular, studies have shown that certain oxadiazole derivatives possess submicromolar activity against all four dengue virus serotypes in vitro, suggesting potential therapeutic applications against viral infections .

Anticancer Activity

The anticancer potential of 1,2,4-oxadiazole derivatives is well-documented. A study highlighted that several oxadiazole derivatives demonstrated cytotoxic effects against various cancer cell lines, including:

- CEM-13 (T acute lymphoblastic leukemia)

- U-937 (acute monocytic leukemia)

- MCF-7 (breast cancer)

These compounds exhibited IC50 values in the micromolar range and were found to induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase cleavage . The compound's structural modifications are crucial for enhancing its activity and selectivity against cancer cells.

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been explored. Studies have shown that compounds containing the 1,3,4-oxadiazole ring exhibit antibacterial and antifungal activities. For example, certain derivatives were effective against Mycobacterium bovis, indicating their potential as antitubercular agents . The mechanism often involves inhibition of key enzymes involved in bacterial metabolism.

Case Study 1: Antiviral Efficacy

In a study focusing on the antiviral efficacy of oxadiazole derivatives against dengue virus, researchers synthesized several analogs and evaluated their inhibitory effects on viral replication. The most potent compounds demonstrated an IC50 value below 100 nM, indicating strong antiviral activity. Molecular docking studies revealed favorable interactions with the viral polymerase active site .

Case Study 2: Anticancer Properties

A series of experiments conducted on MCF-7 and U-937 cell lines demonstrated that specific oxadiazole derivatives could induce apoptosis effectively. Flow cytometry assays confirmed increased levels of apoptotic markers such as Annexin V and propidium iodide staining . The findings suggest that these compounds could serve as lead candidates for further development in cancer therapy.

Data Tables

| Activity Type | Compound | Cell Line/Pathogen | IC50 (µM) | Mechanism of Action |

|---|---|---|---|---|

| Antiviral | Oxadiazole A | Dengue Virus | <0.1 | Polymerase inhibition |

| Anticancer | Oxadiazole B | MCF-7 | 0.65 | Apoptosis induction |

| Antimicrobial | Oxadiazole C | Mycobacterium bovis | 0.5 | Enzyme inhibition |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

- Bromine vs. Methylthio Groups : The bromine atom in the target compound increases molecular weight and lipophilicity (higher logP) compared to the methylthio group in , which may enhance membrane permeability but reduce aqueous solubility.

Heterocyclic Core Modifications

- Azetidine vs. Triazole Rings : The azetidine in the target compound provides a strained four-membered ring, favoring specific binding conformations. In contrast, triazole-containing analogs (e.g., compounds in ) offer additional hydrogen-bonding sites but greater flexibility.

- Oxadiazole vs. Thiadiazole Cores : Oxadiazoles (as in the target compound) are more electronegative than thiadiazoles (e.g., ), affecting charge distribution and interactions with biological targets .

Research Findings and Implications

- Thermodynamic Stability : The strained azetidine ring may lower thermal stability compared to five-membered heterocycles, necessitating formulation studies for drug development .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how is structural integrity validated?

Methodological Answer:

The synthesis typically involves nucleophilic substitution and cyclization reactions. For the bromothiophene moiety, alkylation using bromoalkanes (e.g., 5-bromothiophen-2-ylmethyl derivatives) is employed, followed by azetidine ring formation via intramolecular cyclization. The oxadiazole core is constructed via condensation of thioamide precursors with nitriles or via cyclodehydration of acylhydrazides .

Structural validation requires:

- 1H NMR/IR spectroscopy : To confirm functional groups (e.g., oxadiazole C=N at ~1600 cm⁻¹) and proton environments .

- X-ray crystallography : Resolves bond angles and dihedral angles (e.g., planar oxadiazole ring with interplanar angles of 3.7–3.8° between aromatic systems) .

- Chromatographic mass spectrometry : Verifies molecular ion peaks and purity (>95%) .

Basic: How are spectroscopic contradictions (e.g., unexpected NMR shifts) addressed during characterization?

Methodological Answer:

Contradictions arise from dynamic effects (e.g., tautomerism) or solvent interactions. Strategies include:

- Variable-temperature NMR : Identifies conformational equilibria (e.g., azetidine ring puckering) .

- 2D NMR (COSY, HSQC) : Assigns coupled protons and resolves overlapping signals (e.g., thiophene protons at δ 6.8–7.2 ppm) .

- Comparative analysis with computational models : DFT calculations predict chemical shifts, which are cross-referenced with experimental data .

Advanced: How can reaction conditions be optimized for higher yield in azetidine-alkylation steps?

Methodological Answer:

Key parameters:

- Solvent polarity : Use polar aprotic solvents (e.g., DMF) to stabilize transition states in SN2 reactions .

- Catalyst selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance nucleophilicity in biphasic systems .

- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation .

- Stoichiometric ratios : A 1.2:1 molar ratio of bromothiophene to azetidine precursor minimizes unreacted intermediates .

Advanced: What computational strategies predict the electronic effects of substituents on the oxadiazole ring?

Methodological Answer:

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing/donating effects of substituents (e.g., bromine vs. methyl groups) .

- Molecular electrostatic potential (MEP) maps : Identify electrophilic/nucleophilic regions influenced by thiophene and oxadiazole moieties .

- Docking studies : Predict binding affinity changes in biological targets (e.g., enzyme active sites) upon substitution .

Advanced: How do structural modifications at the azetidine or thiophene groups alter bioactivity?

Methodological Answer:

- Azetidine modifications : Introduce bulky substituents (e.g., phenyl groups) to test steric effects on target binding. Monitor changes via IC50 assays .

- Thiophene substitution : Replace bromine with electron-deficient groups (e.g., nitro) to enhance π-π stacking in enzyme inhibition assays .

- Oxalate counterion replacement : Compare solubility and stability with other salts (e.g., hydrochloride) using HPLC and thermal gravimetric analysis .

Advanced: How are discrepancies between crystallographic data and computational bond angles resolved?

Methodological Answer:

- Multi-conformer analysis : X-ray structures may represent a single conformation, while DFT models average multiple states. Use torsional scans to identify low-energy conformers .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C-H···O) that distort bond angles in crystals .

- Neutron diffraction : Resolves hydrogen atom positions with higher precision than X-ray data .

Advanced: What experimental designs elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

- Enzyme inhibition assays : Measure IC50 against target enzymes (e.g., kinases) using fluorogenic substrates .

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) with purified proteins .

- Cellular uptake studies : Use fluorescent analogs or radiolabeled compounds (e.g., ³H/¹⁴C) to track intracellular accumulation .

- CRISPR-Cas9 knockout models : Identify genetic pathways affected by the compound in cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.